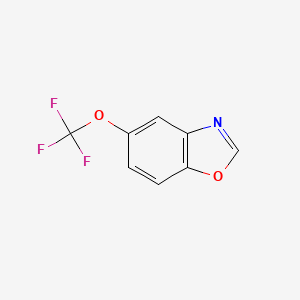

Benzoxazole, 5-(trifluoromethoxy)-

Description

A Glimpse into the World of Benzoxazole (B165842) Heterocycles in Advanced Organic Chemistry

Benzoxazoles are bicyclic aromatic compounds consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. Current time information in Bangalore, IN. This privileged structural motif is found in a variety of naturally occurring and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netsmolecule.com The inherent stability of the benzoxazole core, coupled with its capacity for diverse functionalization, makes it a versatile building block in the design of complex organic molecules. Current time information in Bangalore, IN.tandfonline.com In materials science, benzoxazole derivatives are valued for their fluorescent properties and are utilized in the development of optical brightening agents and other advanced materials. tandfonline.com

The Trifluoromethoxy Advantage: Modulating Benzoxazole's Chemical Persona

The introduction of a trifluoromethoxy (-OCF₃) group onto the benzoxazole scaffold at the 5-position profoundly influences its chemical and physical properties. The trifluoromethoxy group is a strong electron-withdrawing substituent, which can significantly alter the electron density distribution within the aromatic system. This electronic perturbation affects the molecule's reactivity, lipophilicity, and metabolic stability.

The high electronegativity of the fluorine atoms in the -OCF₃ group enhances the lipophilicity of the molecule, a critical parameter in medicinal chemistry that influences a compound's ability to cross biological membranes. beilstein-journals.org Furthermore, the trifluoromethoxy group is known to improve the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism. beilstein-journals.org From a reactivity standpoint, the electron-withdrawing nature of the -OCF₃ group can influence the regioselectivity of further chemical transformations on the benzoxazole ring.

Charting the Course: Historical Development and Emerging Research in 5-(Trifluoromethoxy)benzoxazole Chemistry

The synthesis of fluorinated heterocyclic compounds has been an active area of research for several decades, driven by the unique properties that fluorine atoms impart to organic molecules. benthamdirect.comrsc.org While the precise first synthesis of Benzoxazole, 5-(trifluoromethoxy)- is not prominently documented in readily available literature, its development can be situated within the broader history of fluorinated benzoxazoles. The synthesis of related compounds, such as 2-amino-6-(trifluoromethoxy)benzoxazole, has been described, indicating the feasibility of accessing this scaffold. researchgate.net

A key precursor for the synthesis of 5-(trifluoromethoxy)benzoxazole is 2-amino-4-(trifluoromethoxy)phenol (B1586324). The cyclization of this aminophenol derivative with appropriate reagents, such as orthoesters or other one-carbon synthons, would lead to the formation of the desired benzoxazole ring. Current time information in Bangalore, IN. For instance, a patent describes the synthesis of N2-(4-Bromophenyl)-5-(trifluoromethoxy)-l,3-benzoxazol-2-amine from 2-amino-4-(trifluoromethoxy)phenol and 4-bromophenyl isothiocyanate, showcasing a viable synthetic route to derivatives of the target compound. google.com.pg

Emerging research trends point towards the utilization of trifluoromethoxy-substituted benzoxazoles as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. The unique combination of the benzoxazole core and the trifluoromethoxy group makes these compounds attractive for library synthesis in drug discovery programs. nih.gov

The Current Frontier: Research Landscape of Benzoxazole, 5-(trifluoromethoxy)-

The contemporary research landscape for Benzoxazole, 5-(trifluoromethoxy)- is primarily focused on its application as a versatile building block in the synthesis of novel bioactive compounds. Researchers are exploring its use in the development of inhibitors for various biological targets, leveraging the advantageous properties conferred by the trifluoromethoxy group.

While specific, in-depth studies on the standalone biological activity of Benzoxazole, 5-(trifluoromethoxy)- are not extensively reported, its derivatives are being investigated for a range of therapeutic areas. For example, derivatives of 2-amino-6-(trifluoromethoxy)benzoxazole have been synthesized as analogues of Riluzole, a neuroprotective drug, and have shown potential as inhibitors of voltage-dependent sodium channels. researchgate.net This suggests that the 5-(trifluoromethoxy)benzoxazole scaffold holds promise for the development of new therapeutic agents.

The table below summarizes some of the key physicochemical properties of Benzoxazole, 5-(trifluoromethoxy)- , which are crucial for its application in chemical research.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₂ | PubChem nih.gov |

| Molecular Weight | 203.12 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 203.019411 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 35.3 Ų | PubChem nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H4F3NO2 |

|---|---|

Molecular Weight |

203.12 g/mol |

IUPAC Name |

5-(trifluoromethoxy)-1,3-benzoxazole |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H |

InChI Key |

YXZOSSOQOQBGAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=CO2 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Benzoxazole, 5 Trifluoromethoxy

Quantum Chemical Characterization

Quantum chemical methods are at the forefront of computational chemistry, allowing for the detailed examination of molecules at the electronic level. These methods are instrumental in predicting the properties of novel compounds like Benzoxazole (B165842), 5-(trifluoromethoxy)-.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties of molecules. For Benzoxazole, 5-(trifluoromethoxy)-, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net

The optimization process minimizes the energy of the molecule to predict its structural parameters, including bond lengths, bond angles, and dihedral angles. Studies on similar benzoxazole derivatives have shown that the fused benzoxazole ring system is largely planar. nih.govresearchgate.net The trifluoromethoxy group (-OCF₃) attached to the benzene (B151609) ring introduces a rotatable bond, and its orientation relative to the ring is a key geometric parameter. DFT calculations can determine the most energetically favorable conformation. The calculated bond lengths and angles for related benzoxazole structures have shown good agreement with experimental data obtained from X-ray diffraction. semanticscholar.org

Table 1: Selected Computed Properties for Benzoxazole, 5-(trifluoromethoxy)- Note: Data is computationally generated and sourced from PubChem. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₃NO₂ |

| Molecular Weight | 203.12 g/mol |

| XLogP3-AA | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 35.3 Ų |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. semanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzoxazole Derivatives Note: These values are for representative benzoxazole compounds and serve as an example of data obtained from DFT calculations. researchgate.netsemanticscholar.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(p-methylphenyl)-5-(acetamido)benzoxazole | -5.6554 | -1.3335 | 4.3219 |

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.32 | -1.02 | 4.30 |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.61 | -1.35 | 4.26 |

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. dntb.gov.uascience.gov

For Benzoxazole, 5-(trifluoromethoxy)-, the MESP map is expected to show regions of high negative potential around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, as well as the fluorine atoms of the trifluoromethoxy group. These sites are likely to be involved in hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms on the benzene ring would exhibit positive potential. This detailed charge distribution analysis is critical for understanding intermolecular interactions and predicting how the molecule will bind to biological targets or other molecules. researchgate.netbeilstein-journals.org

Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing newly synthesized compounds. DFT calculations can be used to compute the vibrational frequencies of Benzoxazole, 5-(trifluoromethoxy)-, which correspond to the peaks in its infrared (IR) and Raman spectra. esisresearch.org The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure. Theoretical calculations help in the assignment of specific vibrational modes, such as the stretching and bending of the benzoxazole ring, and the characteristic vibrations of the trifluoromethoxy group. esisresearch.orgresearchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are highly useful for interpreting experimental NMR spectra and confirming the structural assignments of the molecule. esisresearch.orgmdpi.com

Table 3: Illustrative Calculated Vibrational Frequencies for a Substituted Benzoxazole Note: This data is for 5-nitro-2-(4-nitrobenzyl) benzoxazole and serves as an example of computationally predicted vibrational modes. esisresearch.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H stretch | 3105 | 3105 | 3108 |

| C=N stretch | 1536 | 1520 | 1520 |

| C-N stretch | 1228 | - | 1192 |

| C-O-C asymmetric stretch | 1153 | 1144 | 1146 |

| C-O-C symmetric stretch | 1079 | 1063 | 1066 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. tandfonline.comrsc.org

For Benzoxazole, 5-(trifluoromethoxy)-, a key area of interest for MD simulations is the conformational flexibility of the trifluoromethoxy group. The rotation around the C-O bond connecting this group to the benzene ring can be explored to identify the most stable conformers and the energy barriers between them. nih.govsemanticscholar.org Studies on similar molecules with trifluoromethoxy substituents have shown that different conformations (e.g., coplanar or orthogonal to the aromatic ring) can have different stabilities and electronic properties, which in turn can influence biological activity. semanticscholar.org MD simulations can also be used to study how the molecule interacts with its environment, such as a solvent or a biological receptor, providing insights into its behavior in solution or at a binding site. tandfonline.comrsc.org

Computational Insights into Reactivity and Selectivity

By combining the results from DFT, FMO analysis, and MESP mapping, computational studies can offer significant insights into the chemical reactivity and selectivity of Benzoxazole, 5-(trifluoromethoxy)-. The MESP map identifies the most likely sites for electrophilic and nucleophilic attack, while the HOMO and LUMO energies and distributions provide a quantitative measure of the molecule's propensity to participate in electron transfer processes. semanticscholar.orgresearchgate.net

The trifluoromethoxy group is known to be a moderately deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its strong inductive electron-withdrawing effect. Computational models can be used to predict the regioselectivity of such reactions. Furthermore, understanding the reactivity of the benzoxazole ring itself is important. For instance, computational studies can elucidate the most plausible mechanisms for its formation or its participation in cyclization and substitution reactions. researchgate.netconicet.gov.ar This predictive power is invaluable for designing synthetic routes and for understanding the molecule's potential role in various chemical and biological processes. nih.gov

Structure-Property Relationship (SPR) Elucidation via In Silico Methods

In the realm of modern drug discovery and materials science, in silico methods have become indispensable tools for predicting the physicochemical properties and biological activities of novel compounds. These computational approaches allow for the high-throughput screening of virtual libraries, saving time and resources compared to traditional experimental methods. For Benzoxazole, 5-(trifluoromethoxy)-, and its derivatives, a range of computational studies, including quantum chemical calculations and molecular docking, have been employed to elucidate their structure-property relationships (SPR). ijpsonline.comijpsonline.com

The core structure of benzoxazole, a bicyclic heterocyclic compound, is a versatile scaffold in medicinal chemistry, known to be a component of various drugs. ijpsonline.com The introduction of a trifluoromethoxy group (-OCF3) at the 5-position of the benzoxazole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. rsc.orgnih.gov The trifluoromethoxy group is known for its high lipophilicity and ability to enhance the bioavailability and metabolic stability of drug molecules. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net DFT calculations have been utilized to study various benzoxazole derivatives, providing insights into their molecular properties. researchgate.netpeacta.org These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and the molecular electrostatic potential (MEP). researchgate.net

The HOMO and LUMO energies are crucial in predicting a molecule's reactivity and its ability to participate in charge transfer interactions. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net

For instance, in a study on related benzoxazole derivatives, DFT calculations were used to correlate theoretical parameters with experimentally observed anti-corrosive properties. peacta.org Although specific DFT data for Benzoxazole, 5-(trifluoromethoxy)- is not extensively available in the provided search results, the principles from studies on analogous compounds can be applied. The electron-withdrawing nature of the trifluoromethoxy group is expected to lower both the HOMO and LUMO energy levels, potentially affecting its interaction with biological targets.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzoxazole | -6.5 | -0.8 | 5.7 | 1.4 |

| 5-chlorobenzoxazole | -6.7 | -1.1 | 5.6 | 2.1 |

| 5-nitrobenzoxazole | -7.5 | -2.5 | 5.0 | 4.5 |

This is a representative table based on general knowledge of substituted benzoxazoles and is for illustrative purposes. Specific calculated values for Benzoxazole, 5-(trifluoromethoxy)- would require dedicated computational studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsonline.comijpsonline.com It is widely used to predict the binding affinity and mode of interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. ijpsonline.comijpsonline.com

Several in silico studies have focused on the docking of benzoxazole derivatives to various biological targets to explore their potential as antimicrobial or anticancer agents. ijpsonline.comresearchgate.netnih.gov For example, benzoxazole derivatives have been docked against DNA gyrase, an essential bacterial enzyme, to investigate their antibacterial activity. ijpsonline.comijpsonline.com In one such study, a benzoxazole derivative containing a trifluoromethyl group, which is electronically similar to a trifluoromethoxy group, exhibited a better binding affinity to DNA gyrase compared to its methoxy-substituted counterpart, suggesting that the electron-withdrawing nature of the substituent enhances binding. ijpsonline.comijpsonline.com

Similarly, the anti-cancer potential of benzoxazole derivatives has been explored by docking them into the active site of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. nih.govijrpr.com These studies help in understanding the key interactions between the ligand and the protein, guiding the design of more potent inhibitors. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(4-methoxyphenyl)-benzoxazole derivative | DNA Gyrase | -6.56 | Hydrophobic interactions |

| 2-(4-trifluoromethyl)-benzoxazole derivative | DNA Gyrase | -6.92 | Hydrophobic interactions |

This table is based on findings for related benzoxazole derivatives and illustrates the type of data generated from molecular docking studies. ijpsonline.comijpsonline.com

The structure-activity relationship (SAR) of benzoxazole derivatives suggests that the nature and position of substituents on the benzoxazole ring play a crucial role in determining their biological activity. researchgate.net The presence of electron-withdrawing groups, like the trifluoromethoxy group, can significantly impact the compound's properties and its interactions with biological targets. researchgate.net In silico methods provide a powerful platform to systematically explore these relationships and guide the synthesis of new derivatives with enhanced activities. nih.gov

Synthetic Methodologies for Benzoxazole, 5 Trifluoromethoxy and Its Derivatives

Strategies for Benzoxazole (B165842) Ring Formation with 5-(trifluoromethoxy) Substitution

Cyclization Reactions involving o-Aminophenols

A prevalent and versatile method for synthesizing the benzoxazole core involves the cyclization of o-aminophenols. The key starting material for introducing the 5-(trifluoromethoxy) group is 2-amino-4-(trifluoromethoxy)phenol (B1586324).

One common approach is the condensation of 2-amino-4-(trifluoromethoxy)phenol with carboxylic acids or their derivatives. researchgate.netmdpi.com This reaction is typically facilitated by a dehydrating agent or is carried out at high temperatures to promote the removal of water and subsequent ring closure. Polyphosphoric acid (PPA) is a frequently used cyclizing agent for this transformation, effectively driving the reaction to completion. ijpbs.com For instance, the reaction of 2,4-diaminophenol (B1205310) with various benzoic acids in the presence of PPA yields 5-aminobenzoxazole derivatives. ijpbs.com

Another variation involves the reaction of 2-amino-4-(trifluoromethoxy)phenol with orthoesters. ijpbs.com This method provides a direct route to 2-substituted benzoxazoles. The reaction of 2-amino-5-(trifluoromethoxy)phenol (B3319783) with di-(imidazole-1-yl)-methanimine in dimethylformamide (DMF) under reflux conditions furnishes 2-amino-6-(trifluoromethoxy)benzoxazole. ijpbs.com

Cyanogen bromide has also been employed to synthesize 2-aminobenzoxazoles from the corresponding o-aminophenols. ijpbs.com

Oxidative Cyclization Approaches

Oxidative cyclization offers an alternative pathway to the benzoxazole ring system. This method typically involves the formation of a phenolic Schiff base (o-hydroxyimine) from the condensation of an o-aminophenol with an aldehyde, followed by an oxidation step to induce cyclization. researchgate.net

Various oxidizing agents have been utilized for this purpose. For example, lead tetraacetate can be used to facilitate the oxidative cyclization of the Schiff base formed from 2-aminophenol (B121084) and 4-benzyloxybenzaldehyde. ijpbs.com Manganese(III) acetate (B1210297) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures has also been shown to promote the cyclization of Schiff bases to form benzoxazoles. ijpbs.com A system of potassium permanganate (B83412) (KMnO4) and acetic acid (HOAc) can be employed for the one-pot synthesis of 1,3-benzoxazoles from o-aminophenols and aldehydes. ijpbs.com More recently, silver carbonate has been demonstrated as a mild and effective reagent for the oxidative cyclization of pre-formed phenolic imines, tolerating a wide range of functional groups. tandfonline.com A trifluoromethyl-substituted benzoxazole was successfully synthesized using this method in good yield. tandfonline.com

Palladium-Catalyzed Cyclization and Related Metal-Mediated Routes

Palladium catalysis has emerged as a powerful tool for the synthesis of benzoxazoles. These methods often involve the cross-coupling of an o-aminophenol with various partners. One notable example is the palladium-catalyzed reaction between an o-aminophenol and an isocyanide, which yields 2-aminobenzoxazoles. ijpbs.com Another approach involves the palladium-catalyzed cleavage of a carbon-carbon triple bond with an o-aminophenol to afford benzoxazoles. rsc.org

Copper-catalyzed reactions also play a significant role. For instance, a copper-catalyzed reaction in a sealed tube can be used to synthesize benzoxazoles linked to other heterocyclic systems like benzimidazole. ijpbs.com Furthermore, a combination of a Brønsted acid and copper iodide can catalyze the synthesis of 2-substituted benzoxazoles from 2-aminophenols and β-diketones. ijpbs.comorganic-chemistry.org

The following table summarizes some metal-catalyzed reactions for benzoxazole synthesis:

| Catalyst/Reagent | Reactants | Product | Reference |

| Palladium(II) acetate | 2-Trifluoromethyl-1,3-benzoxazol-4-ol | Palladium complex | core.ac.uk |

| Palladium chloride | o-aminophenol, compound with C≡C triple bond | Benzoxazole | rsc.org |

| Copper catalyst | o-aminophenol, other heterocycles | Linked benzoxazole derivatives | ijpbs.com |

| Copper iodide/Brønsted acid | 2-aminophenols, β-diketones | 2-substituted benzoxazoles | ijpbs.comorganic-chemistry.org |

Non-Metallic Catalytic and Reagent-Based Syntheses

In addition to metal-based catalysts, several non-metallic reagents and catalysts have been developed for benzoxazole synthesis. These methods often offer advantages in terms of cost, toxicity, and environmental impact.

The use of p-toluenesulfonic acid (p-TsOH) in conjunction with microwave irradiation has been reported for the synthesis of substituted benzoxazoles. ijpbs.com Ultrasound has also been explored as a green chemistry approach for promoting the reaction between azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) to form benzoxazoles. ijpbs.com

Propylphosphonic anhydride (B1165640) under microwave irradiation is another effective system for the cyclization of o-aminophenols with carboxylic acids. ijpbs.com Furthermore, various solid acid catalysts, including nano-sulfated zirconia, nano-structured ZnO, nano-γ-alumina, and nano-ZSM-5 zeolites, have been shown to efficiently catalyze the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes. ijpbs.com

Introduction of the Trifluoromethoxy Group at the 5-Position

The introduction of the trifluoromethoxy (-OCF3) group at the 5-position of the benzoxazole ring is a critical step in the synthesis of the target compound. This is typically achieved by starting with a precursor that already contains the trifluoromethoxy group at the corresponding position on the benzene (B151609) ring.

The synthesis often begins with a substituted phenol, such as 4-(trifluoromethoxy)phenol, which is then nitrated to introduce a nitro group ortho to the hydroxyl group, yielding 2-nitro-4-(trifluoromethoxy)phenol. Subsequent reduction of the nitro group provides the key intermediate, 2-amino-4-(trifluoromethoxy)phenol. acs.org This intermediate can then be subjected to the various cyclization reactions described in section 3.1 to form the 5-(trifluoromethoxy)benzoxazole ring system.

Synthesis of Novel Benzoxazole, 5-(trifluoromethoxy)- Derivatives and Analogues

Once the 5-(trifluoromethoxy)benzoxazole core is established, a variety of derivatives and analogues can be synthesized by modifying the substituent at the 2-position.

A common strategy involves the synthesis of 2-mercapto-5-(trifluoromethoxy)benzoxazole, which serves as a versatile intermediate. This can be prepared by treating 2-amino-4-(trifluoromethoxy)phenol with carbon disulfide in the presence of potassium hydroxide. acs.org The resulting 2-mercaptobenzoxazole (B50546) can then be converted to a 2-chlorobenzoxazole (B146293) by reaction with phosphorus pentachloride. acs.org This 2-chloro derivative is a key precursor for introducing a wide range of substituents at the 2-position via nucleophilic substitution reactions with various amines. acs.org

Alternatively, direct coupling of the 2-mercaptobenzoxazole with amines can be achieved by heating the two components together in a nonpolar solvent. acs.org These methods allow for the synthesis of a diverse library of 2-substituted-5-(trifluoromethoxy)benzoxazole derivatives. acs.orgnih.gov For example, a series of 2-(4-methyl-1-piperazinyl)benzoxazole derivatives with various substituents on the benzoxazole ring, including 5-trifluoromethyl, have been synthesized and evaluated for their biological activity. acs.org

The following table provides examples of synthesized 5-(trifluoromethoxy)benzoxazole derivatives:

| Derivative Name | Starting Materials | Key Reagents | Reference |

| 2-Amino-6-(trifluoromethoxy)benzoxazole | 2-Amino-5-(trifluoromethoxy)phenol, di-(imidazole-1-yl)-methanimine | DMF | ijpbs.com |

| 2-Phenyl-5-(trifluoromethyl)benzo[d]oxazole | 2-Amino-4-(trifluoromethyl)phenol, Benzoic acid derivative | Not specified | rsc.org |

| 5-(Trifluoromethyl)-2-(4-methyl-1-piperazinyl)benzoxazole | 2-Amino-4-(trifluoromethyl)phenol, Carbon disulfide, 1-Methylpiperazine | KOH, PCl5 | acs.org |

| N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-4-(trifluoromethyl)benzamide | Not specified | Not specified | mdpi.com |

Functionalization at C-2 Position of the Benzoxazole Core

The C-2 position of the benzoxazole ring is a primary site for synthetic modification, allowing for the introduction of a wide array of substituents. The principal starting material for these syntheses is 2-amino-5-(trifluoromethoxy)phenol. ijpbs.comnih.gov The condensation of this precursor with various electrophilic partners is the most common strategy to construct the 2-substituted 5-(trifluoromethoxy)benzoxazole scaffold.

One direct method involves the reaction of 2-amino-5-(trifluoromethoxy)phenol with di-(imidazole-1-yl)-methanimine in refluxing dimethylformamide (DMF) to yield 2-amino-5-(trifluoromethoxy)benzoxazole. ijpbs.com Similarly, reactions with aldehydes, carboxylic acids, or their derivatives are widely employed to introduce alkyl or aryl groups at the C-2 position. nih.govrsc.org For instance, the condensation of 2-aminophenols with aldehydes can be facilitated by various catalysts and oxidative systems to form the benzoxazole ring via an intermediate Schiff base. organic-chemistry.org While not specifically documented for the 5-trifluoromethoxy derivative, methods using silver carbonate (Ag₂CO₃) have proven effective for synthesizing other 2-aryl-5-substituted benzoxazoles, including those with electron-withdrawing groups like trifluoromethyl, achieving good yields. researchgate.net

Another powerful technique is the use of triflic anhydride (Tf₂O) to activate tertiary amides, which then readily react with 2-aminophenols. This cascade reaction involves activation of the amide, nucleophilic addition by the aminophenol, intramolecular cyclization, and elimination to form the 2-substituted benzoxazole. nih.gov This method's versatility allows for the synthesis of a broad range of derivatives under mild conditions. nih.gov

Palladium-catalyzed reactions have also been developed for the C-2 functionalization of the benzoxazole core, though these often involve direct C-H activation of the parent benzoxazole rather than cyclization of a precursor. researchgate.netuni-muenchen.de

Below is a table summarizing various synthetic methods for C-2 functionalization, which are applicable to the 5-(trifluoromethoxy)benzoxazole core.

Table 1: Synthetic Methodologies for C-2 Functionalization of the Benzoxazole Core

| C-2 Substituent | Reagent(s) | Method | Reference(s) |

|---|---|---|---|

| Amino | di-(imidazole-1-yl)-methanimine | Condensation/Cyclization | ijpbs.com |

| Aryl | Aromatic Aldehydes | Oxidative Cyclization | organic-chemistry.orgresearchgate.net |

| Alkyl/Aryl | Tertiary Amides / Tf₂O | Amide Activation/Cyclization | nih.gov |

| Aryl/Alkyl | Carboxylic Acids / β-Diketones | Acid-catalyzed Condensation | rsc.orgorganic-chemistry.org |

| Thiol | Carbon Disulfide / KOH | Cyclization | acs.org |

Modifications on the Fused Benzene Ring

Altering the substitution pattern on the fused benzene ring of a pre-formed 5-(trifluoromethoxy)benzoxazole molecule presents a different synthetic challenge. The primary routes for such modifications involve electrophilic aromatic substitution or modern cross-coupling reactions.

Palladium-catalyzed C-H activation offers a more modern and highly regioselective approach to functionalizing the benzene ring. nih.govresearchgate.net These methods use a directing group to guide the metal catalyst to a specific C-H bond. For benzoxazoles, the nitrogen atom of the oxazole (B20620) ring can act as a directing group, facilitating C-H activation at the adjacent C-7 position. mdpi.com This allows for the introduction of aryl groups at this site through cross-coupling with aryl halides. mdpi.com While specific examples starting with 5-(trifluoromethoxy)benzoxazole are not extensively documented, the general methodology is well-established for other benzoxazole derivatives and is considered a viable route for creating novel analogues. researchgate.netmdpi.com

Table 2: Potential Methods for Benzene Ring Modification

| Position | Reaction Type | Reagents/Catalyst | Notes | Reference(s) |

|---|---|---|---|---|

| C-7 | C-H Arylation | Aryl Halide / Pd(OAc)₂ | Nitrogen atom directs catalyst to C-7. | mdpi.comresearchgate.net |

| C-4, C-6, C-7 | Electrophilic Substitution | Nitrating/Halogenating agents | Regioselectivity influenced by the -OCF₃ group and fused oxazole ring. | acs.org |

Synthesis of Hybrid Scaffolds incorporating 5-(trifluoromethoxy)benzoxazole

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a common approach in drug discovery. The 5-(trifluoromethoxy)benzoxazole scaffold has been incorporated into various hybrid structures to create novel chemical entities.

A prominent strategy involves linking the benzoxazole moiety to other heterocyclic systems, such as triazoles, pyrazines, or triazinoindoles. nih.govtandfonline.comresearchgate.net For example, novel hybrids have been synthesized by connecting a benzoxazole ring to a 1,2,3-triazole ring via a thio-alkyl linker. tandfonline.combham.ac.uk The synthesis often involves a "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, to form the triazole link. tandfonline.combham.ac.uk In a typical sequence, a 2-mercaptobenzoxazole is first propargylated, and the resulting alkyne-containing benzoxazole is then reacted with a suitable organic azide to build the hybrid molecule. tandfonline.com

Another approach involves creating amide-linked hybrids. Research has described the synthesis of benzoxazole-pyrazine hybrids where the two cores are connected through an amine linkage. olemiss.edu Similarly, other work details the creation of hybrids by combining the benzoxazole scaffold with different amines via a reversed phenyl amide linker.

These synthetic strategies are highly modular, allowing for the combination of the 5-(trifluoromethoxy)benzoxazole core with a diverse range of other chemical motifs.

Table 3: Examples of Hybrid Scaffolds Incorporating a Benzoxazole Moiety

| Hybrid Partner Scaffold | Linker Type | Synthetic Method | Reference(s) |

|---|---|---|---|

| 1,2,3-Triazole | Thio-alkyl | Azide-Alkyne Cycloaddition ("Click" Chemistry) | tandfonline.comresearchgate.netbham.ac.uk |

| Triazinoindole | Thio-methyl | Nucleophilic Substitution | nih.gov |

| Pyrazine | Amine | Nucleophilic Aromatic Substitution | olemiss.edu |

| Thiazolidinone | Various | Multi-step condensation reactions | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazoles to reduce environmental impact. These approaches focus on the use of safer solvents, reusable catalysts, and more energy-efficient conditions. rsc.orgnih.gov

A significant green approach is the use of water as a reaction solvent. rsc.orgacs.org The synthesis of 2-aryl benzoxazoles has been successfully performed in aqueous media, often facilitated by nano-catalysts. ijpbs.com Another key development is the use of reusable catalysts. organic-chemistry.org Examples include samarium triflate [Sm(OTf)₃], which can catalyze the condensation of 2-aminophenols and aldehydes in water under mild conditions. organic-chemistry.org

Ionic liquids (ILs) have also emerged as green catalysts and solvents due to their low vapor pressure and recyclability. rsc.org Syntheses have been reported using Brønsted acidic ionic liquid gels as catalysts in solvent-free conditions at elevated temperatures. rsc.org Furthermore, magnetic nanoparticle-supported ionic liquids (LAIL@MNP) have been used to catalyze the condensation of 2-aminophenols with aldehydes under solvent-free sonication. nih.gov This method offers advantages such as rapid reaction times (30 minutes), high yields, easy magnetic separation of the catalyst for reuse, and the production of water as the only byproduct. nih.gov

Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times for the formation of benzoxazole derivatives. ijpbs.comrsc.org These sustainable methods are directly applicable to the synthesis of Benzoxazole, 5-(trifluoromethoxy)- and its derivatives, offering environmentally benign alternatives to traditional synthetic protocols.

Table 4: Green Chemistry Approaches for Benzoxazole Synthesis

| Green Approach | Catalyst/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|

| Aqueous Media | Ag@TiO₂ nanocomposite | Use of water as a safe solvent. | ijpbs.com |

| Reusable Catalyst | Samarium Triflate [Sm(OTf)₃] | Mild conditions, catalyst can be recycled. | organic-chemistry.org |

| Solvent-Free Sonication | Magnetic Ionic Liquid (LAIL@MNP) | Fast reaction, easy catalyst recovery, no organic solvent. | rsc.orgnih.gov |

| Ionic Liquid Catalyst | Brønsted acidic ionic liquid gel | Solvent-free, reusable catalyst. | rsc.org |

| Microwave Irradiation | ZnCl₂ | Reduced reaction times, high efficiency. | rsc.org |

Reactivity and Reaction Mechanisms of Benzoxazole, 5 Trifluoromethoxy

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842), 5-(trifluoromethoxy)- Core

Electrophilic aromatic substitution (EAS) on the benzoxazole ring system predominantly occurs on the benzene (B151609) portion of the molecule. The outcome of such reactions on Benzoxazole, 5-(trifluoromethoxy)- is controlled by the directing effects of both the fused oxazole (B20620) ring and the trifluoromethoxy (-OCF3) group.

While specific studies on the nitration or halogenation of Benzoxazole, 5-(trifluoromethoxy)- are not extensively detailed, the general principles of EAS on similarly substituted aromatics can be applied. For instance, the nitration of trifluoromethoxybenzene proceeds more slowly than that of benzene, with a strong preference for substitution at the para position, and to a lesser extent, the ortho position. beilstein-journals.org In the case of the subject compound, the C4 and C6 positions are electronically favored by the -OCF3 group, but steric hindrance from the adjacent fused ring may also play a role in the final product distribution.

| Reaction Type | Expected Regioselectivity | Influencing Factors |

| Nitration | C4 and C6 positions | Strong deactivating, meta-directing -OCF3 group. beilstein-journals.org |

| Halogenation | C4 and C6 positions | Inductive effect of -OCF3 group; directing effect of fused ring. |

| Friedel-Crafts | Generally unfavorable | Strong deactivation of the aromatic ring by the -OCF3 group. |

Nucleophilic Reactions and Transformations

The electron-deficient nature of the benzoxazole ring, exacerbated by the 5-(trifluoromethoxy) substituent, makes it susceptible to nucleophilic attack. A primary site for such reactions is the C2 carbon of the oxazole ring. Nucleophilic attack at this position can lead to ring-opening, a transformation that can be synthetically useful. For example, palladium-catalyzed reactions involving benzoxazoles can lead to ring-opened 2-amino-6-arylphenols, demonstrating a potential transformation pathway for derivatives of this scaffold. acs.org

The trifluoromethoxy group itself can be involved in nucleophilic substitution reactions, enabling the generation of diverse benzoxazole derivatives. smolecule.com Furthermore, the synthesis of related compounds, such as 2-amino-6-(trifluoromethoxy)benzoxazole from 2-amino-5-(trifluoromethoxy)phenol (B3319783), highlights the types of transformations the parent ring system can undergo, typically involving condensation with various reagents. ijpbs.com

Rearrangement Reactions involving Benzoxazole, 5-(trifluoromethoxy)- Structures

Benzoxazole structures can participate in various rearrangement reactions, often leading to novel molecular frameworks. A notable example is the NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines, which can produce 2-substituted benzoxazoles. organic-chemistry.org The efficiency and pathway of this rearrangement are influenced by the electronic properties of the aromatic ring. organic-chemistry.orgorganic-chemistry.org Electron-deficient rings, such as one bearing a trifluoromethoxy group, tend to disfavor the rearrangement pathway in favor of other reactions like N-O bond formation. organic-chemistry.org

Mechanistic studies on related systems have identified the formation of benzoxazole side products through the intramolecular trapping of highly reactive nitrenium ion intermediates during rearrangement reactions. nih.govrsc.org This finding confirms that such intermediates can be involved in transformations of N-substituted precursors, potentially leading to the formation of the Benzoxazole, 5-(trifluoromethoxy)- skeleton under specific conditions. Additionally, novel benzoxazole derivatives have been synthesized through a series of steps including nucleophilic conjugate addition, dehydration, and rearrangement reactions. sioc-journal.cn

Regioselectivity and Stereoselectivity in Reactions of Substituted Benzoxazoles

Regioselectivity is a critical aspect of the chemistry of Benzoxazole, 5-(trifluoromethoxy)-. As discussed, electrophilic substitution is directed primarily to the C4 and C6 positions due to the influence of the -OCF3 group. beilstein-journals.org

In the realm of metal-catalyzed C-H functionalization, high regioselectivity can be achieved. For instance, a palladium-catalyzed direct arylation of benzoxazole derivatives has been shown to occur selectively at the C7 position. acs.org This unique regioselectivity is proposed to proceed through a chelation-assisted C-H bond cleavage mechanism. acs.org The presence and position of directing groups are crucial for the efficacy of these reactions. acs.orgnih.gov For Benzoxazole, 5-(trifluoromethoxy)-, the electronic environment would significantly impact the feasibility and outcome of such C7-functionalization reactions compared to other substitution patterns.

Furthermore, divergent synthetic methods allow for the regioselective formation of either 2-substituted benzoxazoles or isomeric 3-substituted benzisoxazoles from a common precursor. organic-chemistry.orgorganic-chemistry.org The choice of reaction conditions and the electronic nature of the substituents on the aromatic ring dictate which regioisomer is formed. organic-chemistry.org

| Reaction Type | Position | Catalyst/Conditions | Reference |

| Electrophilic Substitution | C4, C6 | Standard EAS conditions (e.g., HNO₃/H₂SO₄) | beilstein-journals.org |

| C-H Arylation | C7 | PdCl₂, PivOK, NMP, 150 °C | acs.org |

| Nucleophilic Attack | C2 | Various nucleophiles | General Reactivity |

| Divergent Synthesis | C2 | NaOCl mediated Beckmann-type rearrangement | organic-chemistry.orgorganic-chemistry.org |

Mechanistic Investigations through Spectroscopic and Computational Techniques

The mechanisms of reactions involving benzoxazole derivatives and fluorinated substituents are often elucidated through a combination of spectroscopic and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR spectroscopy is particularly valuable for monitoring reactions involving the -OCF3 group. It has been used to track the rate of OCF3-migration reactions and to detect key intermediates and decomposition products, such as fluorophosgene from the breakdown of trifluoromethoxide. nih.govrsc.org ¹H and ¹³C NMR are routinely used to characterize the structures of starting materials, intermediates, and final products. researchgate.net

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms. They have been used to model the energy profiles of OCF3-migration, supporting a mechanism involving the heterolytic cleavage of the N–OCF3 bond to form a short-lived ion pair. nih.gov The calculated activation free energy for such a process was found to be feasible under experimental conditions. nih.gov DFT has also been employed to verify the proposed mechanisms of complex rearrangement reactions that form benzoxazole derivatives. sioc-journal.cn

Other Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS has been used to determine the oxidation state of metal catalysts, such as palladium, during the course of a reaction, providing crucial evidence for the involvement of specific catalytic species (e.g., Pd(0) or Pd(II)) in the catalytic cycle. acs.org

Mass Spectrometry (MS): ESI-MS is frequently used to screen for and identify short-lived, low-concentration intermediates in catalytic reactions. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For Benzoxazole (B165842), 5-(trifluoromethoxy)-, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional techniques, provides a comprehensive structural map.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy reveal the number and types of proton and carbon atoms in the molecule. In the ¹H NMR spectrum of a related compound, 2-phenyl-5-(trifluoromethoxy)benzoxazole, the aromatic protons appear as multiplets in the range of δ 7.52-8.26 ppm. The specific shifts and coupling patterns of the protons on the benzoxazole core are crucial for confirming the substitution pattern.

The ¹³C NMR spectrum provides information on the carbon framework. For 2-phenyl-5-(trifluoromethoxy)benzoxazole, characteristic signals include the carbon of the trifluoromethoxy group, which appears as a quartet due to coupling with the three fluorine atoms. beilstein-journals.org The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the trifluoromethoxy group. beilstein-journals.org

Table 1: ¹H and ¹³C NMR Data for a Related Compound, 2-Phenyl-5-(trifluoromethyl)benzoxazole beilstein-journals.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.26 | dd | 9.6, 1.8 | Ar-H |

| ¹H | 8.04 | s | Ar-H | |

| ¹H | 7.68 | d | 8.2 | Ar-H |

| ¹H | 7.61-7.52 | m | Ar-H | |

| ¹³C | 164.9 | C | ||

| ¹³C | 152.6 | C | ||

| ¹³C | 142.3 | C | ||

| ¹³C | 132.3 | CH | ||

| ¹³C | 129.2 | CH | ||

| ¹³C | 128.0 | CH | ||

| ¹³C | 127.4 | q | ¹JC,F = 271 | CF₃ |

| ¹³C | 126.6 | C | ||

| ¹³C | 124.3 | q | ²JC,F = 36.4 | C |

| ¹³C | 122.4 | q | ³JC,F = 2.9 | CH |

| ¹³C | 117.8 | q | ³JC,F = 3.8 | CH |

| ¹³C | 111.2 | CH |

Data obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring system. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). researchgate.netcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the benzoxazole core to the trifluoromethoxy group. researchgate.netcolumbia.edu

For instance, in the HMBC spectrum of a similar compound, correlations would be expected between the protons on the benzene (B151609) ring and the carbon of the trifluoromethoxy group, confirming its position at C-5. conicet.gov.ar

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For Benzoxazole, 5-(trifluoromethoxy)-, the ¹⁹F NMR spectrum would show a characteristic signal for the -OCF₃ group. In a similar compound, 2-phenyl-5-(trifluoromethyl)benzoxazole, the trifluoromethyl group (-CF₃) gives a sharp singlet at approximately -61.0 ppm. beilstein-journals.org The chemical shift of the trifluoromethoxy group is a key diagnostic feature for its presence and electronic environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of Benzoxazole, 5-(trifluoromethoxy)- would be expected to show characteristic absorption bands for:

C-O-C stretching vibrations of the oxazole (B20620) ring and the ether linkage of the trifluoromethoxy group.

C=N stretching of the oxazole ring.

Aromatic C-H and C=C stretching vibrations.

Strong C-F stretching vibrations associated with the trifluoromethoxy group, typically in the 1350-1000 cm⁻¹ region.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. esisresearch.orguantwerpen.be

Table 2: Expected IR Absorption Ranges for Key Functional Groups in Benzoxazole, 5-(trifluoromethoxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| C=N (Oxazole) | Stretching | 1650-1550 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-F (Trifluoromethoxy) | Stretching | 1350-1000 |

| C-O-C (Ether & Oxazole) | Stretching | 1300-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of Benzoxazole, 5-(trifluoromethoxy)-, allowing for the determination of its elemental formula (C₈H₄F₃NO₂).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is a molecular fingerprint that can help to confirm the structure. Expected fragmentation pathways for benzoxazole derivatives often involve cleavage of the oxazole ring and loss of substituents. nih.gov For Benzoxazole, 5-(trifluoromethoxy)-, characteristic fragments could arise from the loss of CO, CF₃, or OCF₃ radicals or neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of benzoxazole derivatives typically shows absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic ring systems. researchgate.net

The position and intensity of these absorption bands are sensitive to the substituents on the benzoxazole core. The electron-withdrawing trifluoromethoxy group at the 5-position is expected to influence the electronic structure and thus the absorption maxima. researchgate.net The photophysical properties, such as the wavelengths of maximum absorption (λmax), are important for understanding the compound's interaction with light. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions in the solid state.

While specific X-ray crystallographic data for 5-(trifluoromethoxy)benzoxazole is not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD) as of the latest searches, the analysis of closely related benzoxazole derivatives offers valuable insights into the expected structural features. For instance, studies on various substituted benzoxazoles reveal that the benzoxazole ring system is typically planar. nih.gov It is anticipated that in the crystalline form of 5-(trifluoromethoxy)benzoxazole, the fused benzene and oxazole rings would also lie in a single plane.

Table 1: Anticipated Crystallographic Parameters for 5-(trifluoromethoxy)benzoxazole (Hypothetical)

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths (Å) | C-O, C-N, C-F | Provides direct evidence of bonding and bond order. |

| Bond Angles (°) | O-C-N, C-C-O | Determines the local geometry around each atom. |

| Torsion Angles (°) | C-C-O-CF₃ | Defines the conformation of the trifluoromethoxy group relative to the benzoxazole ring. |

The acquisition of single crystals of sufficient quality is the primary prerequisite for a successful X-ray diffraction experiment. Should such crystals be obtained, the resulting data would provide an unambiguous structural proof and a detailed picture of the solid-state conformation and packing of 5-(trifluoromethoxy)benzoxazole.

Advanced hyphenated techniques for comprehensive characterization

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex samples and the definitive identification of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful examples of such techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 5-(trifluoromethoxy)benzoxazole, GC-MS would be a highly suitable analytical method. In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z).

The mass spectrum of 5-(trifluoromethoxy)benzoxazole would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. The fragmentation would likely involve the loss of the trifluoromethoxy group or cleavage of the oxazole ring, providing structural confirmation. While a specific experimental GC-MS spectrum for 5-(trifluoromethoxy)benzoxazole is not available, predicted spectra for related benzoxazole structures can serve as a guide for what to expect.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for less volatile or thermally labile compounds. In this method, the compound is separated in the liquid phase before being introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed.

The analysis of benzoxazole and related heterocyclic compounds has been successfully demonstrated using LC-MS. nih.gov For 5-(trifluoromethoxy)benzoxazole, LC-MS could be used to determine its presence in various matrices. The high resolution and accuracy of modern mass spectrometers would allow for the determination of its elemental composition from the exact mass measurement. Tandem mass spectrometry (MS/MS) experiments could further be used to generate specific fragmentation patterns, enhancing the certainty of identification.

Table 2: Expected Mass Spectrometric Data for 5-(trifluoromethoxy)benzoxazole

| Technique | Ionization Mode | Expected Molecular Ion (m/z) | Potential Key Fragments (m/z) |

| GC-MS | Electron Ionization (EI) | [M]⁺ | [M-CF₃]⁺, [M-OCF₃]⁺, fragments of the benzoxazole ring |

| LC-MS | ESI (+) | [M+H]⁺, [M+Na]⁺ | Protonated molecule and characteristic fragments from collision-induced dissociation. |

| LC-MS | ESI (-) | [M-H]⁻ | Deprotonated molecule and characteristic fragments. |

The combination of chromatographic separation with mass spectrometric detection in hyphenated techniques provides a high degree of specificity and sensitivity, making them essential tools for the comprehensive characterization of 5-(trifluoromethoxy)benzoxazole. These methods are crucial for purity assessment, metabolite identification, and quantitative analysis in various scientific disciplines.

Applications of Benzoxazole, 5 Trifluoromethoxy in Specialized Chemical Fields Excluding Clinical/pharmaceutical

Agrochemical Science and Plant Protection

Benzoxazole (B165842) derivatives are significant in agrochemical research due to their broad spectrum of biological activities, including herbicidal, insecticidal, fungicidal, and antiviral properties. nih.govresearchgate.net The inclusion of a trifluoromethoxy group often enhances the efficacy of these compounds.

Herbicidal Agents and Mechanisms of Action

Derivatives of benzoxazole are utilized as potent herbicides. nih.gov For instance, certain substituted phenoxy benzoxazoles have demonstrated considerable herbicidal activity, enabling the control of noxious weeds. google.com The trifluoromethyl group, in particular, is known to improve herbicidal effects due to its high thermal stability, lipophilicity, and electronegativity. mdpi.com While specific studies on the 5-(trifluoromethoxy) variant are not detailed, the structural class is recognized for its herbicidal potential. google.commdpi.com

Some benzoxazole-based herbicides, like metamifop (B125954) and fenoxaprop-p-ethyl, function by inhibiting acetyl-coenzyme A carboxylase (ACCase). nih.gov This enzyme is crucial for fatty acid synthesis in plants, and its inhibition leads to the death of the weed. nih.gov Another mechanism involves the inhibition of cell generation and division, preventing the elongation of cells in the weed's meristem. nih.gov

Insecticidal Activity and Structure-Activity Relationships

The benzoxazole scaffold is a key component in the development of new insecticides. researchgate.net The introduction of a trifluoromethyl group into the benzoxazole structure is a critical strategy for enhancing insecticidal potency. researchgate.netresearchgate.net For example, a derivative, 2-(3-(2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy)propoxy)-5-(trifluoromethyl)benzo[d]oxazole, showed 100% insecticidal activity against Spodoptera exigua at a concentration of 1 mg/L, underscoring the importance of the trifluoromethyl group. researchgate.net

Structure-activity relationship (SAR) studies indicate that the presence and position of electron-withdrawing groups, such as trifluoromethyl, are often crucial for high insecticidal activity. researchgate.netontosight.ai Oxazosulfyl, a novel insecticide, contains a 5-(trifluoromethylsulfonyl)-1,3-benzoxazole structure and is effective against various rice pests. chemicalbook.com Its mode of action involves the state-dependent blockage of voltage-gated sodium channels in insects. chemicalbook.com

Table 1: Insecticidal Activity of Benzoxazole Derivatives

| Compound | Target Pest | Activity | Reference |

|---|---|---|---|

| 2-(3-(2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy)propoxy)-5-(trifluoromethyl)benzo[d]oxazole | Spodoptera exigua | 100% at 1 mg/L | researchgate.net |

| Oxazosulfyl | Rice pests (Hemiptera, Lepidoptera, Coleoptera) | Effective | chemicalbook.com |

Fungicidal Properties and Development

Benzoxazole derivatives have also been investigated for their fungicidal properties against various plant pathogens. nih.govmdpi.comkuey.net The development of new fungicides often involves the synthesis of novel benzoxazole compounds and screening them for activity against fungi like Fusarium solani, Colletotrichum gloeosporioides, and Botrytis cinerea. nih.govmdpi.com

While direct studies on the fungicidal activity of Benzoxazole, 5-(trifluoromethoxy)- are limited, research on related structures suggests that the introduction of groups like trifluoromethyl can influence efficacy. nih.gov However, in some cases, the presence of chlorine and trifluoromethyl groups did not prove beneficial for fungicidal activity. nih.gov

Antiviral Applications in Agriculture

The benzoxazole scaffold has shown promise in the development of agents to combat plant viruses, such as the tobacco mosaic virus (TMV). nih.gov Research has explored how different substituents on the benzoxazole ring affect antiviral activity. nih.gov For instance, the introduction of chlorine atoms has been shown to increase the protective activity of some benzothiazole (B30560) (a bioisostere of benzoxazole) derivatives against TMV. nih.gov While specific research on the antiviral applications of 5-(trifluoromethoxy)benzoxazole in agriculture is not prominent, the general antiviral potential of the benzoxazole class suggests it as an area for future investigation. nih.govresearchgate.net

Materials Science and Functional Materials

The unique chemical structure of Benzoxazole, 5-(trifluoromethoxy)- makes it a valuable compound in the field of materials science, particularly for creating functional materials with specific optical properties. bldpharm.com

Optical and Fluorescent Materials

Benzoxazole derivatives are known for their fluorescent properties and are used in the development of optical materials. researchgate.netacs.org The trifluoromethoxy group can influence the photophysical properties of the benzoxazole core. acs.org These compounds can be incorporated into polymers to create materials with tailored fluorescent emissions. researchgate.net For example, some benzoxazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to large Stokes shifts and dual fluorescence, which is desirable for applications in light-emitting devices and fluorescent probes. researchgate.net The synthesis of novel benzoxazole derivatives with specific substituents is an active area of research for developing new materials with enhanced optical characteristics. acs.org

Photochromic Systems

Benzoxazoles are a foundational component in the architecture of various photochromic materials, which can reversibly change color upon exposure to light. core.ac.uk These properties are typically observed in spiropyran and spirooxazine systems where the benzoxazole moiety is linked to a pyran ring via a spiro-carbon. rsc.org The photochromic process involves the UV-induced cleavage of a carbon-oxygen bond, converting the colorless spiro form into a colored, open-ring merocyanine (B1260669) form. rsc.org

The electronic properties of substituents on the benzoxazole ring play a critical role in the performance of these photochromic systems. Research on related spiropyrans has shown that electron-withdrawing groups can enhance the efficiency of the photocoloration reaction. researchgate.net The trifluoromethoxy group on Benzoxazole, 5-(trifluoromethoxy)- is a potent electron-withdrawing substituent. Its presence is expected to influence the photochromic behavior of any spiropyran system it is incorporated into. Specifically, it could lead to a higher quantum yield for the coloration process and affect the thermal stability and absorption wavelength of the resulting merocyanine dye. researchgate.net Studies have noted that the nature of the heterocyclic ring (e.g., benzoxazole vs. benzothiazole) also causes significant shifts in the absorption maxima of the colored form. rsc.org

Table 1: General Influence of Substituents on Photochromic Spiropyrans

| Substituent Property | Expected Effect on Photochromism | Rationale |

|---|---|---|

| Electron-Withdrawing | Increased photocoloration efficiency | Stabilization of the polar merocyanine form |

| Steric Hindrance | Shift in absorption wavelength (bathochromic) | Twisting of the molecular structure in the colored form rsc.org |

Dyes and Pigments Development

The inherent fluorescence of the benzoxazole ring system makes its derivatives valuable in the development of dyes and pigments. core.ac.ukresearchgate.net Their strong luminescent properties have led to their use as fluorescent whitening agents and as components in advanced materials like mesogenic polymers. core.ac.uk Benzoxazole derivatives are also investigated as fluorescent probes for biological molecules, such as DNA, where their fluorescence can be enhanced upon binding. periodikos.com.brperiodikos.com.br

The introduction of a 5-(trifluoromethoxy) group would likely modulate the photophysical properties of the benzoxazole core. The electron-withdrawing nature of the -OCF₃ group can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths. This tuning capability is crucial for designing dyes with specific colors or fluorescent probes for particular applications. The high lipophilicity imparted by the trifluoromethoxy group could also enhance the solubility of the dye in non-polar media or improve its incorporation into polymer matrices.

Catalysis and Ligand Design

The benzoxazole framework is a versatile scaffold for designing ligands used in catalysis. core.ac.uk These ligands coordinate with transition metals to form catalysts for a variety of chemical transformations.

Chiral Auxiliaries and Receptors in Asymmetric Synthesis

Benzoxazole derivatives have been successfully employed as chiral auxiliaries and receptors. core.ac.uk In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to produce a specific stereoisomer. The structural rigidity and defined stereochemistry of chiral benzoxazoles make them effective for this purpose. pwr.edu.plbath.ac.uk

While Benzoxazole, 5-(trifluoromethoxy)- is itself achiral, it serves as a key intermediate for the synthesis of chiral derivatives. By introducing chiral substituents at other positions on the molecule, new chiral auxiliaries can be created. The 5-(trifluoromethoxy) group would act as a powerful electronic modifier, influencing the stereochemical outcome of reactions controlled by the auxiliary. Its electron-withdrawing effect could enhance the Lewis acidity of a nearby metal center coordinated to the ligand, thereby altering the catalyst's reactivity and selectivity.

Ligands for Transition Metal Catalysis

Benzoxazoles are widely used as ligands in transition metal catalysis, particularly in cross-coupling reactions and asymmetric catalysis. core.ac.uknih.gov They can coordinate to metals like palladium, rhodium, and iridium to form stable and active catalytic complexes. core.ac.ukrsc.org For example, bis-cyclometalated rhodium complexes bearing benzoxazole ligands have been developed as chiral Lewis acid catalysts for various asymmetric transformations, where the chirality originates from the stereogenic metal center rather than a chiral ligand. rsc.orgresearchgate.net

The electronic properties of the benzoxazole ligand are paramount to the catalyst's performance. The strong electron-withdrawing trifluoromethoxy group in Benzoxazole, 5-(trifluoromethoxy)- would make it a "poor donor" ligand. This property can be advantageous in certain catalytic cycles where it can increase the electrophilicity of the metal center, making it more reactive towards nucleophilic attack or influencing the rate of reductive elimination. In palladium-catalyzed reactions, such as the Heck reaction, the nature of the benzoxazole ligand has been shown to influence catalytic activity. core.ac.uk

Table 2: Potential Catalytic Applications for Ligands Derived from Benzoxazole, 5-(trifluoromethoxy)-

| Catalytic Application | Metal | Potential Role of the 5-(trifluoromethoxy) Group |

|---|---|---|

| Asymmetric Lewis Acid Catalysis | Rhodium, Iridium | Modulate the Lewis acidity and stereochemical environment of the chiral-at-metal center rsc.orgresearchgate.net |

| Heck Cross-Coupling | Palladium | Tune the electronic properties of the catalyst to influence reactivity and product distribution core.ac.uk |

Advanced Chemical Reagents and Synthetic Intermediates

Benzoxazole, 5-(trifluoromethoxy)- is an important synthetic intermediate used to build more complex molecules. The benzoxazole core itself is typically synthesized via the condensation and cyclization of an o-aminophenol with a carboxylic acid, aldehyde, or related derivative. nih.govresearchgate.net The synthesis of a 5-substituted benzoxazole generally begins with a correspondingly substituted 2-aminophenol (B121084), in this case, 2-amino-4-(trifluoromethoxy)phenol (B1586324).

As a building block, Benzoxazole, 5-(trifluoromethoxy)- offers several strategic advantages. The trifluoromethoxy group provides a unique combination of electronic properties and metabolic stability, which is highly sought after in the design of agrochemicals and other specialty materials. The benzoxazole ring can undergo further functionalization, or the entire molecule can be incorporated as a key fragment into a larger structure. Its role as a synthetic intermediate allows for the creation of a diverse library of compounds with tailored properties for various specialized chemical fields. smolecule.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Trifluoromethoxy Group on Electronic and Steric Properties

Electronic Properties: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This significantly alters the electron distribution of the benzoxazole (B165842) ring system. mdpi.com This electron-withdrawing nature can enhance the molecule's ability to participate in specific non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. mdpi.com The group's resistance to metabolic degradation, particularly oxidative demethylation that is common for methoxy (B1213986) groups, is another key advantage conferred by its electronic stability. mdpi.com

Steric Properties: Sterically, the trifluoromethoxy group is bulkier than a methyl or chloro group. mdpi.com This increased size can be advantageous for improving binding affinity and selectivity by facilitating hydrophobic interactions within the binding pockets of enzymes or receptors. mdpi.com The steric hindrance provided by the -OCF₃ group can also shield the molecule from enzymatic breakdown, contributing to enhanced metabolic stability and a longer biological half-life. mdpi.com

Influence of Substituents at Various Positions on Activity and Properties

SAR studies on benzoxazole derivatives consistently demonstrate that substituents at various positions on the ring system profoundly affect biological activity. For the 5-(trifluoromethoxy)benzoxazole core, modifications, particularly at the 2-position, have been explored to modulate potency against various targets.

Research has shown that introducing small, lipophilic moieties can increase receptor affinity. acs.org For instance, in a series of 2-substituted benzoxazoles, the nature of the substituent at the 5-position was found to significantly affect potency for the 5-HT₃ receptor. acs.org While a chloro group at the 5-position increased potency, this highlights the principle that the electronic nature of the C5 substituent is key. acs.org

In the context of kinase inhibition, derivatives of 2-arylbenzoxazole have shown promise. The substitution pattern on the 2-aryl ring, combined with the 5-(trifluoromethoxy) group, dictates the compound's inhibitory profile. For example, a derivative featuring a 2-(2-chlorophenyl) group and a urea (B33335) moiety at the 6-position showed potent anti-angiogenesis capacity and VEGFR-2 kinase inhibition. nih.gov This suggests a synergistic effect between the substituents at different positions.

The table below summarizes findings from studies on benzoxazole derivatives, illustrating how different substituents influence biological activity.

| Core Structure | Position of Substituent | Substituent | Target/Activity | Finding | Reference |

| Benzoxazole | 5-position | -Cl, -CH₃ | Antiproliferative (HepG2, MCF-7) | 5-methyl derivatives were generally more active than 5-chloro derivatives. nih.gov | nih.gov |

| 2-Arylbenzoxazole | 6-position | Arylurea | VEGFR-2 Kinase Inhibition | A 1-(2-(2-chlorophenyl)benzo[d]oxazol-5-yl)-3-(4-(trifluoromethoxy)phenyl)urea derivative showed potent inhibition (IC₅₀ = 0.25 μM). nih.gov | nih.gov |

| Benzoxazole | 2-position | 2,3-Dichlorophenoxy-propanamide | MtbIMPDH2ΔCBS Inhibition | Replacement of an aryl ether with an aniline (B41778) group resulted in increased inhibitory activity. nih.gov | nih.gov |

| Benzoxazole | 2-position | Pyridin-3-yl with various benzamides | Antifungal | Trifluoromethyl-substituted benzamides showed significant antifungal activity. mdpi.com | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This predictive approach is valuable for designing more potent molecules and understanding the key molecular features that drive activity.

For benzoxazole derivatives, 3D-QSAR models have been successfully developed to predict their potential as anticancer agents, specifically as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). ijrpr.com In one study, an atom-based 3D-QSAR model was built using a pharmacophore hypothesis, which yielded strong predictive performance with a training set correlation coefficient (Q²) of 0.7536 and a test set regression coefficient (R²) of 0.8619, confirming the model's reliability. ijrpr.com

These models generate contour maps that visualize the spatial effects of different physicochemical properties (e.g., steric, electrostatic) on biological activity. ijrpr.com These maps provide crucial insights for rational drug design, indicating regions where bulky, electron-donating, or electron-withdrawing groups might enhance or diminish the inhibitory potential of the molecule. ijrpr.com Such studies on related structures underscore the potential for applying QSAR to specifically optimize derivatives of 5-(trifluoromethoxy)benzoxazole for various therapeutic targets. nih.govdntb.gov.ua

Insights from Ligand-Target Interactions (e.g., Enzyme Inhibition beyond human clinical applications)

Understanding how 5-(trifluoromethoxy)benzoxazole derivatives interact with their biological targets at a molecular level is fundamental to explaining their activity. Docking studies and crystallographic data provide invaluable insights into these ligand-target interactions, particularly in the context of enzyme inhibition.

Kinase Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases. For instance, a 2-arylbenzoxazole derivative containing a 4-(trifluoromethoxy)phenylurea moiety was identified as a type II inhibitor of VEGFR-2 kinase. nih.gov Molecular docking studies revealed that this compound binds to the kinase's active site, forming key interactions with amino acid residues. Such interactions are crucial for stabilizing the ligand-enzyme complex and achieving potent inhibition. nih.gov

Inhibition of Microbial Enzymes: Benzoxazole derivatives have also been evaluated for their antimicrobial properties by targeting essential bacterial enzymes. ijpsonline.com For example, studies on benzoxazoles targeting DNA gyrase, a bacterial topoisomerase, show that the substituent at position 2 plays a key role. A 2-(4-trifluoromethyl)phenyl derivative demonstrated greater activity against E. coli and S. aureus compared to a 2-(4-methoxyphenyl) derivative, which was attributed to better binding affinity to DNA gyrase. ijpsonline.com This highlights the importance of electron-withdrawing groups in mediating interactions with the enzyme's active site.

Inhibition of Other Enzymes: The versatility of the benzoxazole scaffold extends to the inhibition of other enzyme classes. Derivatives have been investigated as inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a target for anti-tuberculosis agents, and soluble epoxide hydrolase (sEH), a target for anti-inflammatory agents. nih.govacs.org In these cases, the trifluoromethoxy group can contribute to favorable binding through hydrophobic and electrostatic interactions within the enzyme's active site, often complementing hydrogen bonds and π-stacking interactions formed by other parts of the molecule. nih.govresearchgate.net

The following table summarizes key ligand-target interactions for benzoxazole derivatives.

| Compound Class | Enzyme Target | Key Interacting Residues | Type of Interaction | Finding | Reference |